molecular formula C16H15ClN2OS B13887763 3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol

3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol

Cat. No.: B13887763
M. Wt: 318.8 g/mol
InChI Key: JFYQJTNUGUJOQR-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol is a complex organic compound that features a pyrrolo[2,3-b]pyridine core with a chlorophenylsulfanyl substituent and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyridines and pyrroles.

    Introduction of the Chlorophenylsulfanyl Group: This step often involves nucleophilic substitution reactions where a chlorophenylsulfanyl group is introduced to the pyrrolo[2,3-b]pyridine core.

    Attachment of the Propanol Group: The final step involves the addition of a propanol group, which can be achieved through various methods such as reduction of a corresponding ketone or aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the chlorophenylsulfanyl group to a thiophenol.

    Substitution: The chlorophenylsulfanyl group can participate in nucleophilic substitution reactions to introduce other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanol group would yield an aldehyde or carboxylic acid, while substitution of the chlorophenylsulfanyl group could yield various substituted derivatives.

Scientific Research Applications

3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, such as its potential to interact with specific biological targets.

    Industry: The compound may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the sulfanyl and propanol groups.

    3-(4-chlorophenylsulfanyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the propanol group.

    3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol: Lacks the sulfanyl group.

Uniqueness

The presence of both the chlorophenylsulfanyl and propanol groups in 3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol makes it unique compared to similar compounds. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15ClN2OS

Molecular Weight

318.8 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]propan-1-ol

InChI

InChI=1S/C16H15ClN2OS/c17-11-5-7-12(8-6-11)21-15-13-3-1-9-18-16(13)19-14(15)4-2-10-20/h1,3,5-9,20H,2,4,10H2,(H,18,19)

InChI Key

JFYQJTNUGUJOQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2SC3=CC=C(C=C3)Cl)CCCO)N=C1

Origin of Product

United States

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